![molecular formula C18H19NO2S B2795477 N,N-dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine CAS No. 343375-17-7](/img/structure/B2795477.png)
N,N-dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-4-phenyl-2-(phenylsulfonyl)-1,3-butadien-1-amine, also known as DPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Fused Cyclopentenes
The compound has been utilized in novel synthesis methods for fused cyclopentenes, employing a tandem conjugate addition-[3+2]-anionic cyclization route. This reaction proceeds with complete stereospecificity, indicating its potential for creating bicyclo[3.3.0]octenes through sequential conjugate additions followed by benzenesulfinate ion ejection. The method's success hinges on the electrophilicity of the proximal pi-bond, showcasing a unique approach to synthesizing complex molecular structures (Padwa, Murphree, Ni, & Watterson, 1996).
Synthesis of Azapolycyclic Ring Systems
Another application involves the synthesis of azapolycyclic ring systems, where the compound undergoes Michael addition with primary amines to ultimately produce dihydropyrrolidines. This process illustrates a mechanism involving a proton shift after initial conjugate addition, followed by intramolecular cyclization. It highlights the compound's versatility in synthesizing complex nitrogen-containing ring systems (Flick & Padwa, 2013).
Addition Reactions to Conjugated Dienes
In the context of catalysis, the compound has shown utility in the addition of amines to conjugated dienes, yielding unsaturated amines. This process was explored over solid base catalysts, revealing insights into the reactivity and potential applications of the compound in catalytic synthesis. Such studies contribute to understanding the reactivity of amines with dienes, providing a basis for developing new synthetic methodologies (Kakuno & Hattori, 1984).
properties
IUPAC Name |
(1Z,3E)-2-(benzenesulfonyl)-N,N-dimethyl-4-phenylbuta-1,3-dien-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-19(2)15-18(14-13-16-9-5-3-6-10-16)22(20,21)17-11-7-4-8-12-17/h3-15H,1-2H3/b14-13+,18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQCGCSSZBVKU-JRDADBJUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C/C1=CC=CC=C1)\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.